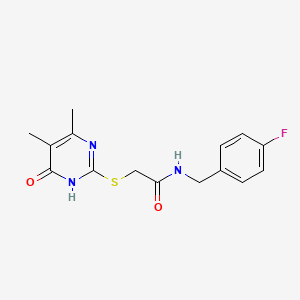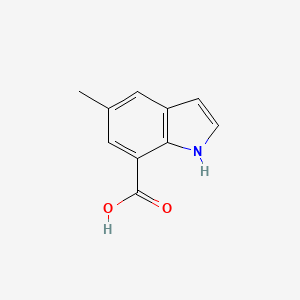![molecular formula C13H19N5O3 B2896773 8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7H-purine-2,6-dione CAS No. 838873-58-8](/img/structure/B2896773.png)
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7H-purine-2,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MRS2500 and belongs to the class of purinergic receptor antagonists. Purinergic receptors are involved in various physiological and pathological processes, making them an attractive target for drug development.
科学的研究の応用
Anticancer Properties
The compound’s structural features make it an intriguing candidate for cancer research. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preliminary studies suggest that it may interfere with key signaling pathways involved in cancer progression .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Studies have explored whether this compound exhibits anti-inflammatory effects by modulating cytokines, enzymes, and immune responses. Its potential as a novel anti-inflammatory agent warrants further investigation .
Antioxidant Potential
Given its phenolic structure, this compound may act as an antioxidant. Researchers have assessed its ability to scavenge free radicals and protect cells from oxidative damage. Understanding its antioxidant mechanisms could have implications for various health conditions .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some studies have investigated whether this compound can protect neurons, enhance cognitive function, or mitigate neuroinflammation. Promising results have sparked interest in its neuroprotective properties .
Drug Delivery Systems
The water solubility enhancement observed in this compound compared to curcumin suggests its potential as a drug delivery system. Researchers have investigated its encapsulation in nanoparticles or liposomes to improve bioavailability and targeted delivery .
特性
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-7-4-18(5-8(2)21-7)6-9-14-10-11(15-9)17(3)13(20)16-12(10)19/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWAPMYLIRLFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

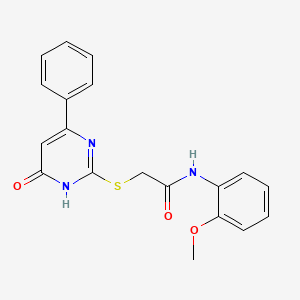
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2896691.png)
![Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2896693.png)
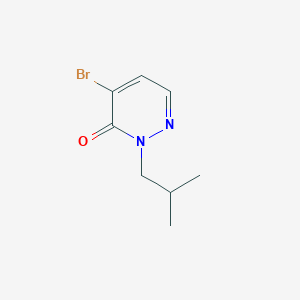

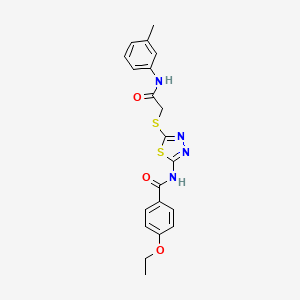
![1-Phenyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2896700.png)
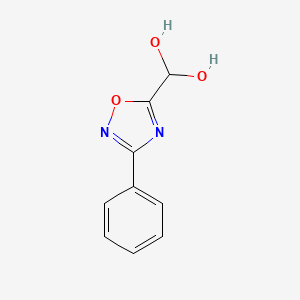
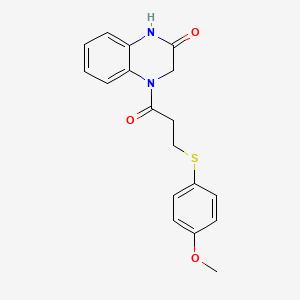
![2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2896704.png)
![6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2896706.png)
![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2896708.png)
